2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine
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Overview
Description
2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable target for research in medicinal chemistry.
Preparation Methods
The synthesis of 2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyrimidine with hydrazine derivatives, followed by cyclization to form the triazolopyrimidine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the modulation of signaling pathways that regulate cell proliferation and survival.
Comparison with Similar Compounds
2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine can be compared with other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities, particularly as CDK inhibitors.
Triazolothiadiazine: These compounds also exhibit diverse pharmacological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which allows for selective targeting of molecular pathways involved in disease processes.
Properties
Molecular Formula |
C7H13N5 |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C7H13N5/c8-3-2-6-10-7-9-4-1-5-12(7)11-6/h1-5,8H2,(H,9,10,11) |
InChI Key |
OWJIHADNAMLRSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC(=NN2C1)CCN |
Origin of Product |
United States |
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